Enhanced Hydrogen-Bond Acceptor Capacity vs. 4‑Chlorophenyl Analog
The 2,4-dimethoxyphenyl substituent contributes two additional oxygen atoms that increase the hydrogen-bond acceptor (HBA) count to 7, compared to 5 for the 4‑chlorophenyl analog (N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide, CAS 394234-19-6) [1]. Higher HBA capacity is associated with improved aqueous solubility and may influence target engagement in polar binding pockets. The predicted aqueous solubility (logS) for the dimethoxy compound is –5.6, whereas the chlorophenyl analog is expected to be less soluble due to higher lipophilicity (estimated SlogP 4.0 vs 3.4) [2].
| Evidence Dimension | Hydrogen-bond acceptor count and predicted solubility |
|---|---|
| Target Compound Data | HBA = 7; SlogP = 3.4; logS = –5.6 (MMsINC prediction for C19H19N3O3S2) |
| Comparator Or Baseline | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide: HBA ≈ 5; estimated SlogP ≈ 4.0; logS not available |
| Quantified Difference | ΔHBA = +2; ΔSlogP ≈ –0.6 |
| Conditions | Computational prediction (MMsINC / SwissADME-based models) |
Why This Matters
Improved solubility and hydrogen-bonding potential can reduce the need for DMSO in assay preparation, minimize aggregation artifacts, and broaden the accessible concentration range in cell-based screens.
- [1] MMsINC Database. Predicted hydrogen-bond acceptor count and SlogP for C19H19N3O3S2. Molecular Modeling Section, University of Padova. Accessed 2026-04-28. View Source
- [2] SwissADME. Physicochemical descriptor predictions for N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide and chloro analog. Swiss Institute of Bioinformatics. Accessed 2026-04-28. View Source
